3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride
Description
Molecular Identity and Formula Characteristics
The molecular identity of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride is established through its definitive molecular formula C₁₁H₁₃ClF₃NO₂. This formulation indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom from the hydrochloride salt formation, three fluorine atoms concentrated within the trifluoromethyl group, one nitrogen atom, and two oxygen atoms associated with the carboxylic acid functionality. The molecular weight calculation yields 283.67 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass.
The elemental composition reveals several distinctive features that characterize this compound's chemical behavior. The trifluoromethyl group contributes significantly to the molecular weight through its three fluorine atoms, while the hydrochloride salt formation introduces an additional chlorine atom that enhances the compound's crystalline stability and water solubility properties. The nitrogen atom serves as the central heteroatom within the molecular framework, functioning as both a tertiary amine and a component of the amino acid structure.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃NO₂ | |
| Molecular Weight | 283.67 g/mol | |
| Carbon Atoms | 11 | |
| Hydrogen Atoms | 13 | |
| Fluorine Atoms | 3 | |
| Chemical Abstracts Service Number | 1185101-15-8 |
Properties
IUPAC Name |
3-[N-methyl-3-(trifluoromethyl)anilino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(6-5-10(16)17)9-4-2-3-8(7-9)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRGIWABIZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673823 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185101-15-8 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Description
The most documented and industrially relevant preparation involves a two-step process starting from m-trifluoromethyl cinnamic acid :
Step 1: Catalytic Hydrogenation
- The m-trifluoromethyl cinnamic acid is dissolved in a suitable solvent such as methanol or tetrahydrofuran (THF).
- Catalytic hydrogenation is performed using palladium on carbon (Pd-C) catalyst under mild positive pressure of hydrogen (0.01–0.04 MPa).
- Reaction temperature is maintained between 15–30 °C, preferably 18–22 °C.
- The hydrogenation proceeds for 12–20 hours, converting the double bond of the cinnamic acid to yield 3-(3-trifluoromethylphenyl) propionic acid crude product.
- After completion, the catalyst is filtered and recovered, and the solvent is removed by evaporation.
Step 2: Crystallization and Purification
- The crude product is dissolved in crystallization solvents such as sherwood oil, normal hexane, or cyclohexane.
- The solution is heated to about 50 °C to dissolve impurities and then cooled to −8 to −5 °C to induce crystallization.
- The crystals are filtered, collected, and dried under reduced pressure to yield high-purity 3-(3-trifluoromethylphenyl) propionic acid.
This acid can then be further reacted or converted into the hydrochloride salt form of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid.
Reaction Conditions and Yields
| Parameter | Range / Value | Notes |
|---|---|---|
| Solvent | Methanol, THF, Dehydrated Alcohol | Methanol preferred |
| Solvent to acid ratio | 5:1 to 10:1 (mass ratio) | Optimal 5:1 to 7:1 |
| Catalyst | Pd-C (10%, dry weight 50%) | 8–10 g per 100 g acid |
| Hydrogen pressure | 0.01–0.04 MPa | Preferably 0.02 MPa |
| Temperature | 15–30 °C | Preferably 18–22 °C |
| Reaction time | 12–20 hours | Depends on solvent and scale |
| Crystallization solvent | Sherwood oil, normal hexane, cyclohexane | For impurity removal and purity |
| Crystallization temp | −8 to −5 °C | To induce solid formation |
| Yield | 81–85% | High yield with >99.7% purity |
| Impurity content | <0.3% total impurities | Single impurity <0.2% |
Representative Experimental Data
| Embodiment | Solvent | Catalyst (g) | Temp (°C) | H2 Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Methanol | 10 | 18–21 | 0.02 | 12 | 84 | >99.7 | Sherwood oil crystallization |
| 3 | THF | 8 | 19–21 | 0.02 | 20 | 83 | >99.7 | Normal hexane crystallization |
| 4 | THF | 8 | 19–21 | 0.02 | 20 | 85 | >99.7 | Cyclohexane crystallization |
Alternative Synthetic Approach: Nucleophilic Substitution Using N-Methyl-3-Hydroxy-3-Phenylpropylamine
Another method involves the synthesis of the target compound or its analogs via nucleophilic substitution:
- Reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide (e.g., sodium hydroxide or potassium hydroxide).
- The reaction is conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (50–120 °C) for 4 to 20 hours.
- The base deprotonates the hydroxy group, facilitating nucleophilic aromatic substitution on the chloro-substituted trifluoromethylbenzene.
- The crude product is then converted to the hydrochloride salt by treatment with ethanolic hydrogen chloride and purified by recrystallization.
This method is noted for its simplicity, safety, and suitability for industrial scale-up.
| Parameter | Range / Value | Notes |
|---|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) | Polar aprotic solvent |
| Base | Sodium hydroxide, Potassium hydroxide | Used in molar excess (>30%) |
| Temperature | 80–110 °C | Optimal for substitution |
| Reaction time | 4–20 hours | Longer times favor completion |
| Yield | ~88% | High yield reported |
| Purification | Recrystallization from diisopropyl ether | For hydrochloride salt formation |
Comparative Analysis of Preparation Methods
| Feature | Catalytic Hydrogenation Route | Nucleophilic Substitution Route |
|---|---|---|
| Starting Material | m-Trifluoromethyl cinnamic acid | N-methyl-3-hydroxy-3-phenylpropylamine + 1-chloro-4-(trifluoromethyl)benzene |
| Key Reaction Type | Catalytic hydrogenation of double bond | Nucleophilic aromatic substitution |
| Solvent | Methanol, THF, hexane solvents | Dimethyl sulfoxide (DMSO) |
| Catalyst/Base | Pd-C catalyst | Sodium or potassium hydroxide |
| Reaction Conditions | Mild temperature (18–22 °C), low H2 pressure | Elevated temperature (80–110 °C) |
| Reaction Time | 12–20 hours | 4–20 hours |
| Yield | 81–85% | ~88% |
| Purity | >99.7% after crystallization | High purity after recrystallization |
| Industrial Suitability | Simple, convenient, catalyst recyclable | Simple, safe, suitable for industrial scale |
Summary and Recommendations
- The catalytic hydrogenation method is well-established for producing 3-(3-trifluoromethylphenyl) propionic acid, a key intermediate, with high yield and purity. The use of Pd-C catalyst under mild conditions and subsequent crystallization ensures removal of impurities and scalability.
- The nucleophilic substitution method offers a complementary synthetic strategy to directly obtain the N-methylated amino-propionic acid derivatives, including their hydrochloride salts, with excellent yields and industrial feasibility.
- Choice of method depends on availability of starting materials, desired scale, and downstream processing requirements.
This detailed analysis of preparation methods for 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride is based on diverse patent literature and scientific disclosures, providing a comprehensive resource for researchers and industrial chemists engaged in the synthesis of fluorinated amino acid derivatives.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMP) and Derivatives
- Application : The compound is integral to the synthesis of trifluoromethylpyridines, which are essential in developing active agrochemical ingredients.
- Method : The synthesis involves various chemical reactions, including the use of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride as a building block.
- Results : More than 20 new TFMP-containing agrochemicals have received ISO common names, indicating their acceptance and application in agricultural practices.
Pharmaceutical Applications
Drug Development
- Application : The compound serves as a precursor in the synthesis of trifluoromethyl-containing drugs, which have been recognized for their enhanced biological activity.
- Method : Various chemical reactions are employed for synthesizing these drugs, focusing on the incorporation of the trifluoromethyl group as a pharmacophore.
- Results : A review covering 19 FDA-approved drugs over the past two decades highlights the prevalence of trifluoromethyl groups in drug design, showcasing their significance in pharmaceutical chemistry.
Ophthalmology
- Application : 3-(Trifluoromethyl)phenol derived from this compound is used in preparing travoprost, an effective antiglaucoma agent.
- Method : The synthesis involves rigorous characterization to ensure high thermal stability and suitable frontier-energy levels for pharmaceutical efficacy.
- Results : Successful incorporation of this compound into travoprost formulation demonstrates its potential in treating glaucoma effectively.
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
- Application : Compounds containing the trifluoromethylphenyl group are utilized as host materials in blue organic light-emitting diodes (OLEDs).
- Method : These compounds are synthesized and characterized for their thermal stability and appropriate energy levels essential for electroluminescence.
- Results : Devices doped with these compounds exhibit significant electroluminescent emissions at wavelengths around 488 nm to 512 nm, indicating their potential for high-performance OLED applications.
Organic Chemistry Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Application : The compound participates as a reactant in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
- Method : It is involved in various reaction conditions, including microwave-assisted Petasis reactions and rhodium-catalyzed additions.
- Results : These reactions yield biologically active molecules, showcasing the compound's versatility in organic synthesis.
Summary Table of Applications
| Field | Application | Methodology | Results |
|---|---|---|---|
| Agrochemical | Synthesis of TFMP and derivatives | Various chemical reactions | Over 20 new agrochemicals approved |
| Pharmaceutical | Development of trifluoromethyl drugs | Chemical synthesis involving trifluoromethyl group | 19 FDA-approved drugs incorporating TFM |
| Ophthalmology | Preparation of travoprost | High thermal stability characterization | Effective antiglaucoma treatment |
| Material Science | Host materials for OLEDs | Synthesis and characterization | Electroluminescent emissions at 488 nm - 512 nm |
| Organic Chemistry | Reactant in Suzuki-Miyaura reactions | Microwave-assisted and rhodium-catalyzed methods | Synthesis of biologically active molecules |
Mechanism of Action
The mechanism of action of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the propionic acid hydrochloride core but differ in substituents, influencing their chemical and pharmacological profiles:
Pharmacological and Physicochemical Properties
- Trifluoromethyl vs. Fluorine/Methoxy Groups : The -CF₃ group in the target compound enhances electron-withdrawing effects, increasing the acidity of the propionic acid group (pKa ~3.5–4.0) compared to methoxy (-OCH₃, pKa ~4.5–5.0) or fluorine (-F, pKa ~4.0–4.5) analogs. This acidity impacts solubility and membrane permeability .
- Hydrochloride Salt vs. Esters : Hydrochloride salts improve aqueous solubility and bioavailability compared to ester derivatives (e.g., ), which require enzymatic hydrolysis for activation .
Research Findings on Analogous Compounds
- Neuroactive Potential: Propionic acid derivatives with aromatic substituents (e.g., 3-phenylpropionic acid) are known to interact with ionotropic glutamate receptors (AMPA, NMDA), modulating excitatory signaling . The -CF₃ group in the target compound may enhance affinity for these receptors.
- Metabolic Stability: Trifluoromethylated compounds exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism, as seen in fluorinated amino acid analogs () .
- Synthetic Scalability : Methods like Michael addition () and formylation () are scalable for industrial production, suggesting feasible synthesis of the target compound .
Biological Activity
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride, a synthetic organic compound, is notable for its trifluoromethyl group attached to a phenyl ring, which enhances its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C10H9F3O2
- Molecular Weight : 218.18 g/mol
- CAS Number : 1185101-15-8
Synthesis
The synthesis typically involves the reaction of 3-trifluoromethyl aniline with methyl acrylate under controlled conditions, often using palladium as a catalyst. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its lipophilicity, which facilitates cell membrane penetration. Once inside the cell, it interacts with various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation with IC50 values ranging from 7 to 20 µM across different cancer cell lines such as breast and prostate cancer .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Antibacterial Activity
While primarily noted for its anticancer and anti-inflammatory properties, preliminary data suggests that this compound may also possess antibacterial activity. Similar compounds have shown efficacy against various bacterial strains, indicating a broader spectrum of biological activity that warrants further investigation .
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers evaluated the cytotoxic effects of several trifluoromethyl-containing compounds on human leukemia and solid tumor cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, particularly against MCF-7 cells, with marked changes in cell morphology and viability at elevated concentrations .
Evaluation of Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of related compounds demonstrated that treatment with trifluoromethyl derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that such compounds may serve as potential therapeutic agents for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride, and what are their efficiency metrics?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of unsaturated precursors, such as α,β-unsaturated acids, using palladium on charcoal (Pd/C) under controlled hydrogen pressure . Efficiency is determined by yield optimization (typically 70–85% for similar propionic acid derivatives), purity (>98% via HPLC), and reaction time (6–12 hours). Key metrics include solvent selection (e.g., ethanol or THF), temperature (43–45°C for analogous reactions), and catalyst loading (5–10% w/w) .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and trifluoromethylphenyl substituents. Fourier-Transform Infrared Spectroscopy (FT-IR) validates the carboxylic acid and amine hydrochloride functional groups. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (±1 ppm). For purity, High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity threshold) is recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to H313 (skin contact harmful) and H333 (inhalation harmful) safety codes. Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with proper ventilation. Storage at –20°C in airtight containers prevents degradation. Emergency protocols include eye rinsing (15-minute flush with water) and contamination containment (activated carbon for spills) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for synthesizing this compound?
- Methodological Answer : Apply fractional factorial designs to screen variables (catalyst type, temperature, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions for yield and purity. For example, a Central Composite Design (CCD) with 3–5 factors (e.g., pH, reaction time) reduces experimental runs by 40–60% while maintaining statistical robustness. Post-hoc ANOVA validates significance (p < 0.05) .
Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Reaction path search algorithms (e.g., GRRM) explore energy landscapes to identify low-barrier pathways. Machine learning (ML) models trained on existing reaction databases (e.g., Reaxys) predict feasible substituent modifications. Experimental validation via microreactor setups accelerates iterative testing .
Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish regioisomers. Compare experimental IR spectra with computational simulations (e.g., Gaussian). For ambiguous HPLC peaks, employ tandem MS (LC-MS/MS) to detect trace impurities. Batch-to-batch variability can be mitigated by standardizing reaction quenching and purification protocols (e.g., gradient elution in flash chromatography) .
Q. What reactor designs improve scalability for continuous-flow synthesis of this compound?
- Methodological Answer : Tubular microreactors with immobilized Pd/C catalysts enable continuous hydrogenation at elevated pressures (5–10 bar). Use segmented flow systems to prevent clogging from precipitated hydrochloride salts. Process Analytical Technology (PAT) tools (e.g., inline FT-IR) monitor real-time conversion. CFD simulations optimize residence time distribution (<5% variance) for consistent output .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
